
2-Bromononanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromononanoyl chloride: is an organic compound with the molecular formula C9H17BrClO. It is a derivative of nonanoic acid, where the hydrogen atom at the second position is replaced by a bromine atom, and the carboxyl group is converted to an acyl chloride. This compound is a colorless to pale yellow liquid and is known for its reactivity due to the presence of both bromine and acyl chloride functional groups.
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromononanoyl chloride can be synthesized through the reaction of 2-bromononanoic acid with thionyl chloride (SOCl2). The reaction typically proceeds as follows:
C9H17BrCOOH+SOCl2→C9H17BrCOCl+SO2+HCl
This reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The by-products, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous and can be removed by distillation.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and safety. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.
化学反应分析
Types of Reactions: 2-Bromononanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and water can react with this compound under mild conditions to form esters, amides, and carboxylic acids, respectively.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Major Products Formed:
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Carboxylic Acids: Formed by hydrolysis or oxidation.
科学研究应用
2-Bromononanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as a building block in the synthesis of drug molecules and other bioactive compounds.
Industry: It is used in the production of specialty chemicals, including surfactants and polymers.
作用机制
The mechanism of action of 2-bromononanoyl chloride primarily involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The bromine atom can also participate in substitution reactions, further expanding the compound’s reactivity profile.
相似化合物的比较
2-Bromoacetyl chloride: A smaller analog with similar reactivity but different physical properties.
2-Bromobutyryl chloride: Another analog with a shorter carbon chain.
2-Bromodecanoyl chloride: A longer-chain analog with similar reactivity.
Uniqueness: 2-Bromononanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to its shorter or longer-chain analogs. This makes it suitable for specific applications where the balance of hydrophobicity and reactivity is crucial.
属性
分子式 |
C9H16BrClO |
|---|---|
分子量 |
255.58 g/mol |
IUPAC 名称 |
2-bromononanoyl chloride |
InChI |
InChI=1S/C9H16BrClO/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7H2,1H3 |
InChI 键 |
QNHHQQBIBCEZAH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C(=O)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl]-N'-nitrocarbamimidothioate](/img/structure/B14110401.png)
![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14110426.png)
![4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B14110427.png)
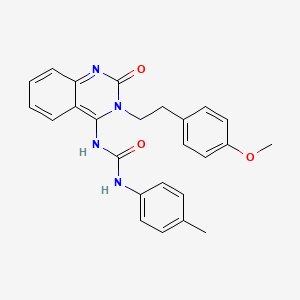
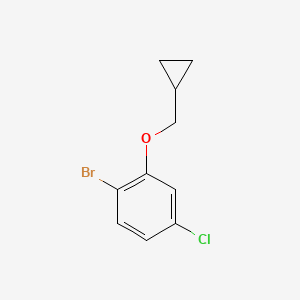
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110435.png)
![2-(1H-pyrrol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide](/img/structure/B14110441.png)
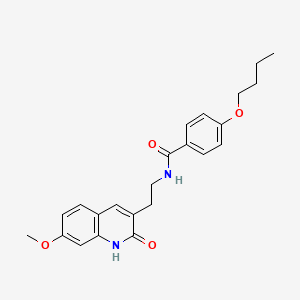
![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14110451.png)
![N-[(1Z)-1-(biphenyl-4-yl)ethylidene]-4-(4-chlorobenzyl)piperazin-1-amine](/img/structure/B14110459.png)
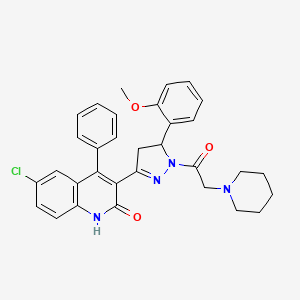
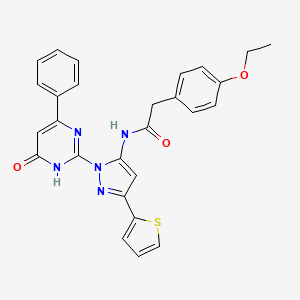
![2-[N-(5-bromo-4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B14110471.png)
![3-(4-chlorophenyl)-1-(4-(2-oxopyrrolidin-1-yl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110472.png)
